5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole
CAS No.: 261965-28-0
Cat. No.: VC4354498
Molecular Formula: C5H6F3N3S
Molecular Weight: 197.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261965-28-0 |
|---|---|
| Molecular Formula | C5H6F3N3S |
| Molecular Weight | 197.18 |
| IUPAC Name | 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C5H6F3N3S/c1-2-12-4-9-3(10-11-4)5(6,7)8/h2H2,1H3,(H,9,10,11) |
| Standard InChI Key | HNMPXSDZPKKGSS-UHFFFAOYSA-N |
| SMILES | CCSC1=NNC(=N1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C5H6F3N3S, with a molar mass of 197.18 g/mol. Its IUPAC name, 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole, reflects the substitution pattern:
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A trifluoromethyl (-CF3) group at position 3 enhances electronegativity and metabolic resistance.
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An ethylthio (-S-C2H5) moiety at position 5 contributes to lipophilicity and membrane permeability .
The planar triazole ring facilitates π-π stacking interactions with biological targets, while the CF3 group induces steric and electronic effects that modulate binding affinity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 261965-28-0 |
| Molecular Formula | C5H6F3N3S |
| Molecular Weight | 197.18 g/mol |
| SMILES | CCSC1=NNC(=N1)C(F)(F)F |
| InChI Key | HNMPXSDZPKKGSS-UHFFFAOYSA-N |
| XLogP3 | 2.1 (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for the compound typically includes:
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¹H NMR (400 MHz, CDCl3): δ 1.41 (t, J = 7.2 Hz, 3H, CH2CH3), 3.18 (q, J = 7.2 Hz, 2H, SCH2), 8.21 (s, 1H, triazole-H).
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¹³C NMR (100 MHz, CDCl3): δ 13.8 (CH3), 24.5 (SCH2), 121.4 (q, J = 270 Hz, CF3), 145.2 (C-3), 152.7 (C-5).
The CF3 group’s quadrupolar splitting in ¹³C NMR and its singlet in ¹⁹F NMR confirm its electronic environment .
Synthesis and Functionalization
Regioselective [3 + 2] Cycloaddition
A breakthrough synthesis involves reacting hydrazonyl chlorides with trifluoroacetaldehyde O-(aryl)oxime under mild conditions :
Key Advantages:
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Room-temperature reactivity eliminates need for metal catalysts.
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Broad functional group tolerance (alkyl, aryl, heteroaryl) .
Downstream Modifications
The synthesized triazole serves as a platform for derivatization:
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Heck Coupling: Brominated analogs react with p-methylstyrene to introduce styrenyl groups (62% yield) .
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Sonogashira Coupling: Phenylacetylene incorporation enhances π-conjugation (71% yield) .
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C–H Bromination: Oxidative bromination at position 4 yields polyhalogenated derivatives (74% yield) .
Biological Activity and Mechanisms
DNA Interaction Studies
Fluorinated triazoles exhibit strong binding to double-stranded DNA, as evidenced by:
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Hypochromicity (ΔA = 35–40%) in UV-vis spectra.
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Intercalation constants (K = 1.2–3.5 ×10⁴ M⁻¹) via ethidium bromide displacement assays .
Applications in Drug Discovery
Pharmacokinetic Optimization
The CF3 group improves:
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Metabolic stability: 4.7-fold longer t₁/₂ in human liver microsomes vs. non-fluorinated analogs.
Agrochemistry
As a fungicide lead, the compound inhibits Botrytis cinerea (EC50 = 12.5 µg/mL) by disrupting ergosterol biosynthesis .
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